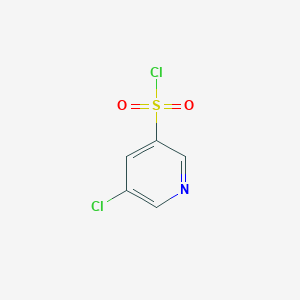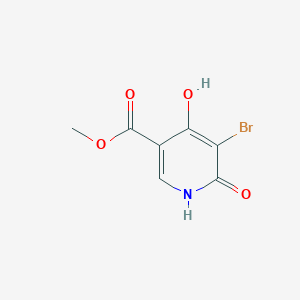
4-Chloro-2-cyclopentyl-5-ethyl-6-methylpyrimidine
Descripción general
Descripción
4-Chloro-2-cyclopentyl-5-ethyl-6-methylpyrimidine (CCEM) is a heterocyclic compound that has been studied extensively for its potential applications in a variety of scientific research areas. CCEM is a member of the pyrimidine family, which is a class of organic compounds that contain two nitrogen atoms in a six-membered ring. It has been studied for its ability to act as an intermediate in organic synthesis and for its potential applications in medicinal chemistry.
Aplicaciones Científicas De Investigación
4-Chloro-2-cyclopentyl-5-ethyl-6-methylpyrimidine (4-Chloro-2-cyclopentyl-5-ethyl-6-methylpyrimidine) has been studied extensively for its potential applications in a variety of scientific research areas. It has been studied for its ability to act as an intermediate in organic synthesis, due to its high reactivity and its ability to form stable products. It has also been studied for its potential applications in medicinal chemistry, as it has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential applications in drug delivery systems, as it has been shown to be able to transport drugs to targeted areas of the body.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-cyclopentyl-5-ethyl-6-methylpyrimidine (4-Chloro-2-cyclopentyl-5-ethyl-6-methylpyrimidine) is not yet fully understood. However, it is believed that 4-Chloro-2-cyclopentyl-5-ethyl-6-methylpyrimidine is able to interact with certain proteins in the body, which can lead to changes in the cellular environment. For example, it is thought that 4-Chloro-2-cyclopentyl-5-ethyl-6-methylpyrimidine can interact with certain proteins involved in the inflammatory response, which can lead to a decrease in inflammation. It is also thought that 4-Chloro-2-cyclopentyl-5-ethyl-6-methylpyrimidine can interact with certain proteins involved in the regulation of cell growth and proliferation, which can lead to changes in cell growth and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-2-cyclopentyl-5-ethyl-6-methylpyrimidine (4-Chloro-2-cyclopentyl-5-ethyl-6-methylpyrimidine) are not yet fully understood. However, it has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to possess anti-oxidant activity, which can help protect cells from oxidative damage. Additionally, it has been shown to possess anti-viral activity, which can help protect cells from viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 4-Chloro-2-cyclopentyl-5-ethyl-6-methylpyrimidine (4-Chloro-2-cyclopentyl-5-ethyl-6-methylpyrimidine) for laboratory experiments is its high reactivity and its ability to form stable products. This makes it an ideal intermediate for organic synthesis. Additionally, its anti-inflammatory, anti-cancer, and anti-microbial properties make it a promising candidate for medicinal chemistry applications. However, there are some limitations to using 4-Chloro-2-cyclopentyl-5-ethyl-6-methylpyrimidine in laboratory experiments. For example, it is not yet fully understood how it interacts with proteins in the body, so further research is needed to determine its exact mechanism of action. Additionally, it is not yet known if it has any adverse effects on the body, so further research is needed to determine its safety and efficacy.
Direcciones Futuras
There are a number of potential future directions for research on 4-Chloro-2-cyclopentyl-5-ethyl-6-methylpyrimidine (4-Chloro-2-cyclopentyl-5-ethyl-6-methylpyrimidine). First, further research is needed to understand its mechanism of action and to determine its safety and efficacy. Second, further research is needed to explore its potential applications in medicinal chemistry and drug delivery systems. Third, further research is needed to explore its potential applications in other areas, such as agriculture and material science. Finally, further research is needed to explore its potential for use as a
Propiedades
IUPAC Name |
4-chloro-2-cyclopentyl-5-ethyl-6-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-3-10-8(2)14-12(15-11(10)13)9-6-4-5-7-9/h9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMGTCFSMOIRRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N=C1Cl)C2CCCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-cyclopentyl-5-ethyl-6-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



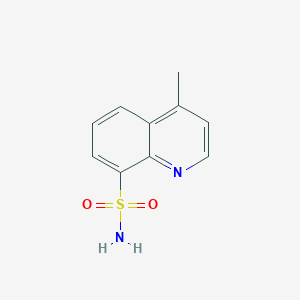
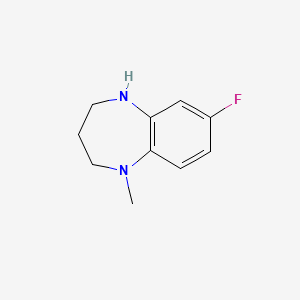
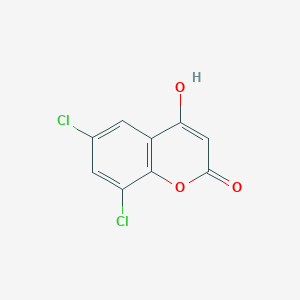
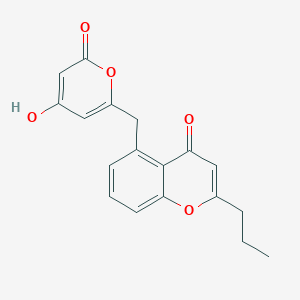
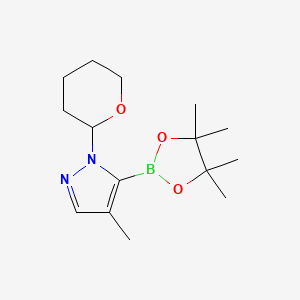
![1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine hydrochloride](/img/structure/B1464076.png)


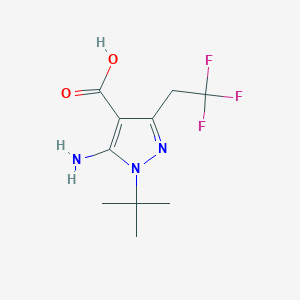
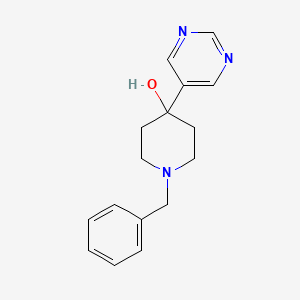
![tert-Butyl 4-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetyl]-1-piperazinecarboxylate](/img/structure/B1464083.png)
